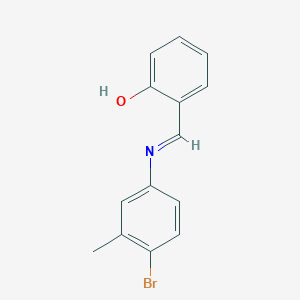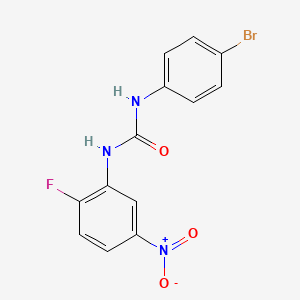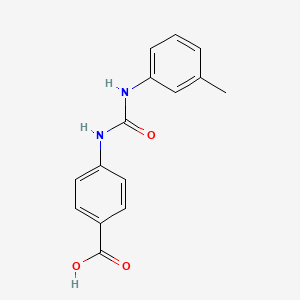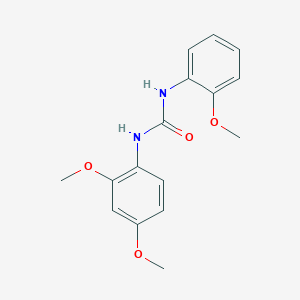
8-Quinolinyl N-(4-(methylthio)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinyl N-(4-(methylthio)phenyl)carbamate is a chemical compound with the molecular formula C17H14N2O2S and a molecular weight of 310.377 g/mol . This compound is known for its unique structure, which includes a quinoline ring and a carbamate group attached to a phenyl ring substituted with a methylthio group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinyl N-(4-(methylthio)phenyl)carbamate typically involves the reaction of quinolin-8-ol with 4-(methylthio)phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Quinolinyl N-(4-(methylthio)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
8-Quinolinyl N-(4-(methylthio)phenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 8-Quinolinyl N-(4-(methylthio)phenyl)carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Quinolinyl N-(4-ethoxyphenyl)carbamate
- 2-Methyl-8-quinolinyl N-(4-(methylthio)phenyl)carbamate
- 8-Quinolyl N-(3-(trifluoromethyl)phenyl)carbamate
- 8-Quinolyl N-(4-bromophenyl)carbamate
- 8-Quinolyl N-(4-chlorophenyl)carbamate
- 8-Quinolyl N-(4-fluorophenyl)carbamate
Uniqueness
8-Quinolinyl N-(4-(methylthio)phenyl)carbamate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Eigenschaften
CAS-Nummer |
59741-02-5 |
|---|---|
Molekularformel |
C17H14N2O2S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
quinolin-8-yl N-(4-methylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C17H14N2O2S/c1-22-14-9-7-13(8-10-14)19-17(20)21-15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3,(H,19,20) |
InChI-Schlüssel |
BNTMSLISVNWGMX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


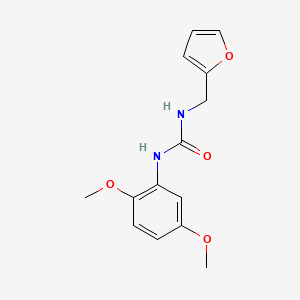
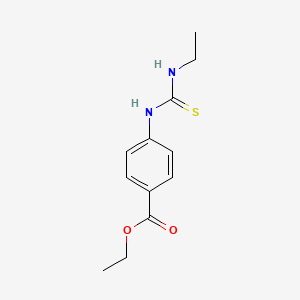
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)



